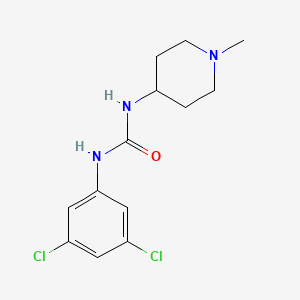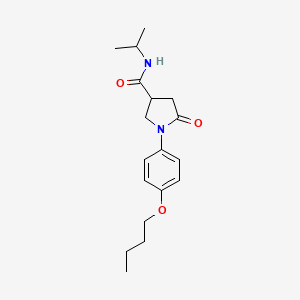
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as CFPU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in pre-clinical studies for the treatment of various types of cancer and inflammatory diseases.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the regulation of cell growth and survival. By inhibiting these kinases, this compound can prevent the proliferation of cancer cells and reduce inflammation in inflammatory diseases. This compound has been shown to bind to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in pre-clinical studies. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by blocking the activity of several kinases that are involved in the regulation of cell growth and survival. In inflammatory diseases, this compound can reduce inflammation by inhibiting the activity of JAK2, a kinase that plays a critical role in the development of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea is its potency and selectivity for several kinases that are involved in cancer and inflammatory diseases. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in pre-clinical studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea research include the development of more potent and selective analogs, optimization of the synthesis method for improved yield and purity, and investigation of its potential therapeutic applications in other diseases such as neurological disorders and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in pre-clinical studies for the treatment of cancer and inflammatory diseases. This compound exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the regulation of cell growth and survival. Although this compound has limitations, such as its poor solubility in water, it has several advantages, including its potency and selectivity for several kinases. Further research is needed to determine its safety and efficacy in human clinical trials and explore its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 3-chloro-4-fluoroaniline with 5-methyl-2-pyridyl isocyanate in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yield and purity.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and survival, such as VEGFR, FGFR, and PDGFR. This compound has also been shown to inhibit the activity of JAK2, a kinase that plays a critical role in the development of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-2-5-12(16-7-8)18-13(19)17-9-3-4-11(15)10(14)6-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUABXMSZCBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)
![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)

![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5322168.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)

![1-methoxy-3-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)propan-2-ol](/img/structure/B5322200.png)
![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine](/img/structure/B5322207.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5322222.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322223.png)

![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)